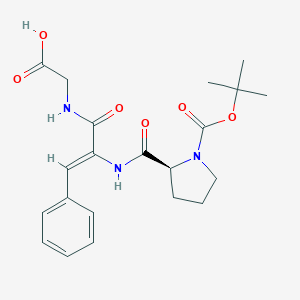
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine, commonly known as Boc-Pro-Phe-His-Gly-OH, is a peptide molecule that has gained significant attention in the field of scientific research due to its potential applications in drug design and development. This peptide is a combination of five amino acids, namely proline, phenylalanine, histidine, glycine, and tert-butylcarbonyl (Boc) protecting group. The Boc group is used to protect the N-terminal amine group of the peptide during synthesis.
Mecanismo De Acción
The mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is not fully understood. However, it is believed to exert its biological activities through interactions with specific receptors or enzymes in the body. For example, tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to bind to the opioid receptor, which is involved in pain management.
Efectos Bioquímicos Y Fisiológicos
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been shown to exhibit various biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cells. Additionally, it has been found to modulate the immune response, making it a potential candidate for immunomodulatory therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH in lab experiments is its high purity and stability. Additionally, it can be easily synthesized using SPPS, making it readily available for research purposes. However, one of the limitations of using tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH is its relatively high cost compared to other peptides.
Direcciones Futuras
There are several future directions for research on tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH. One potential area of research is the development of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH-based drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH and its interactions with specific receptors and enzymes in the body. Finally, research is needed to optimize the synthesis process of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH to reduce its cost and improve its yield.
Métodos De Síntesis
The synthesis of tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides, wherein the peptide is built one amino acid at a time on a solid support. The tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is added to the N-terminal amine group of the peptide during the synthesis process to protect it from unwanted reactions. After the synthesis is complete, the tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine group is removed using an appropriate deprotection reagent.
Aplicaciones Científicas De Investigación
Tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine-Pro-Phe-His-Gly-OH has been extensively studied for its potential applications in drug design and development. It has been found to exhibit various biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to have a high affinity for certain receptors, making it a potential candidate for receptor-mediated drug delivery.
Propiedades
Número CAS |
129119-97-7 |
|---|---|
Nombre del producto |
tert-Butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Fórmula molecular |
C21H27N3O6 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
2-[[(Z)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylprop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H27N3O6/c1-21(2,3)30-20(29)24-11-7-10-16(24)19(28)23-15(18(27)22-13-17(25)26)12-14-8-5-4-6-9-14/h4-6,8-9,12,16H,7,10-11,13H2,1-3H3,(H,22,27)(H,23,28)(H,25,26)/b15-12-/t16-/m0/s1 |
Clave InChI |
KFICWGRINAFFES-IRVMHKCDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)O |
SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)O |
Secuencia |
PXG |
Sinónimos |
Boc-Pro-dehydro-Phe-Gly-OH tert-butylcarbonyl-prolyl-dehydro-phenylalanyl-glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



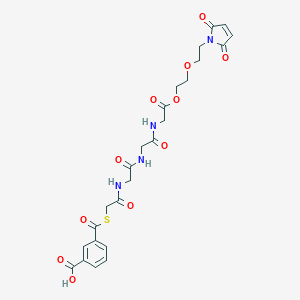
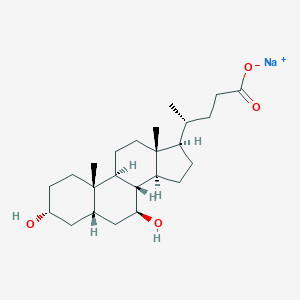
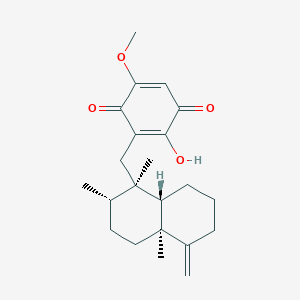
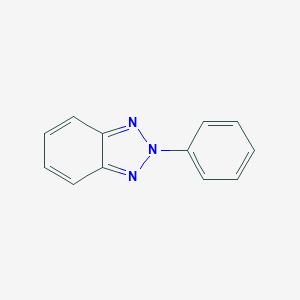
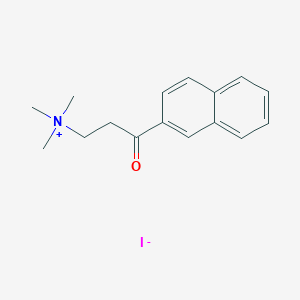
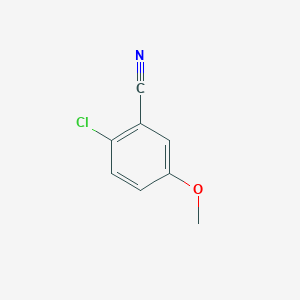
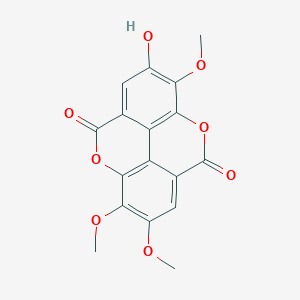
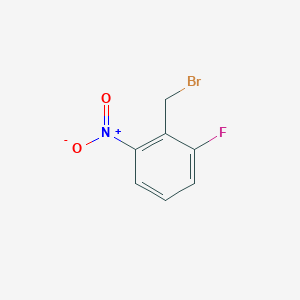
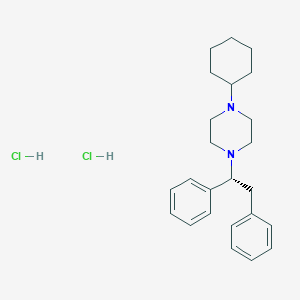


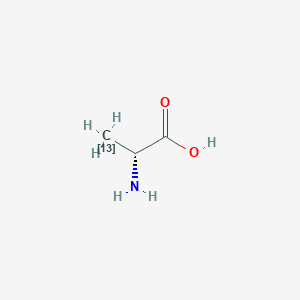
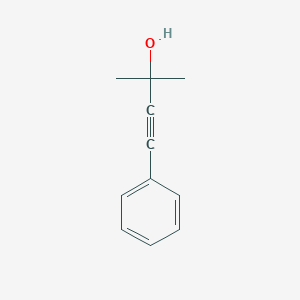
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)